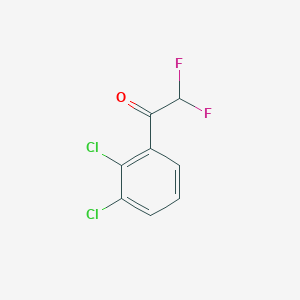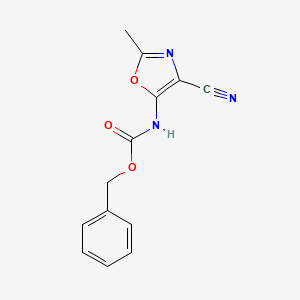
1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
1-(4-Fluorophenyl)ethanone: Shares the fluorophenyl group but differs in the presence of an ethanone moiety.
Cyclopropanecarboxylic acid derivatives: Similar cyclopropane ring structure but different functional groups.
Uniqueness: 1-(4-Fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide is unique due to the combination of its fluorophenyl group, hydroxy group, and cyclopropane ring, which confer specific chemical and biological properties not found in other similar compounds .
特性
分子式 |
C10H11FN2O |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13-14/h1-4,14H,5-6H2,(H2,12,13) |
InChIキー |
HBSQPDCYOCJQLA-UHFFFAOYSA-N |
異性体SMILES |
C1CC1(C2=CC=C(C=C2)F)/C(=N/O)/N |
正規SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)

![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)

